molecular formula C23H22N4O3S B2497747 Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate CAS No. 690642-46-7

Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate

Cat. No. B2497747
CAS RN: 690642-46-7
M. Wt: 434.51
InChI Key: OVFIOMXUPZCXFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate involves complex chemical reactions. A notable method for synthesizing similar compounds includes the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature, leading to a variety of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives (Mohamed, 2021).

Molecular Structure Analysis

Detailed molecular structure analysis, such as spectral, DFT/B3LYP, and molecular docking analyses, provides insight into the compound's structure. For instance, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, a compound with a similar triazolopyrimidin structure, was synthesized and analyzed using various spectroscopic techniques and theoretical calculations to confirm its structure and investigate its potential inhibitory activity for cancer treatment (Sert et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds involve interactions with various reagents to form new derivatives. For example, reactions with electrophilic reagents have been used to obtain triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, demonstrating the compound's reactivity and potential for forming diverse chemical structures (Mohamed, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior in different environments. While specific data on Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate are not provided, studies on related compounds offer insights into how these properties can be analyzed and predicted using computational chemistry techniques (Sert et al., 2020).

Chemical Properties Analysis

The chemical properties include reactivity with other compounds, stability under various conditions, and potential biological activity. Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate's structure suggests a potential for various chemical reactions, particularly in the synthesis of heterocyclic compounds, which could be explored for pharmaceutical applications (Mohamed, 2021).

Scientific Research Applications

Regioselective and Regiospecific Reactions Studies have explored the selectivity of reactions involving structurally similar compounds, revealing that the formation of certain chemical structures can proceed regiospecifically in specific solvents or regioselectively under certain conditions, leading to the creation of fused structures like 1,2-diazepines. These reactions are crucial for synthesizing new chemical entities with potential applications in materials science and pharmacology (Didenko et al., 2010).

Synthesis and Biological Activity Research has been conducted on the synthesis of new derivatives from related compounds, leading to the creation of substances with antibacterial and antifungal properties. These derivatives demonstrate significant activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Hassan, 2013).

Molecular Docking and Screening Innovative derivatives have been synthesized and subjected to molecular docking screenings, which reveal their binding energies with target proteins. This suggests their potential as lead compounds for further development into therapeutic agents, particularly those with antimicrobial and antioxidant activities (Flefel et al., 2018).

Antioxidant Activity Certain synthesized derivatives have demonstrated remarkable antioxidant activities, comparable to ascorbic acid. This highlights their potential application in developing new antioxidants, which are critical for protecting against oxidative stress-related diseases (Zaki et al., 2017).

Insecticidal Properties Some synthesized compounds incorporating a thiadiazole moiety have been assessed for their insecticidal efficacy against specific pests, indicating their potential use in agricultural pest control (Fadda et al., 2017).

Antimicrobial Agents New heterocycles have been synthesized, showing potent antimicrobial properties against specific pathogens. This suggests their application in developing novel antimicrobial therapies (Mabkhot et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many compounds containing a 1,2,4-triazole ring exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could potentially explore the biological activity of this compound, as well as methods for its synthesis and modification .

properties

IUPAC Name

ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-4-30-22(29)17-8-10-18(11-9-17)27-15(2)13-19(16(27)3)20(28)14-31-23-25-24-21-7-5-6-12-26(21)23/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFIOMXUPZCXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NN=C4N3C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate

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